

An In-depth Technical Guide to the NMR Analysis of 2-(Tributylstannyl)thiophene

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Compound of Interest

Compound Name: **2-(Tributylstannyl)thiophene**

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-(tributylstannyl)thiophene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and tabulated NMR data to facilitate the identification, characterization, and utilization of this organotin compound in various research and development applications.

Spectroscopic Data

The structural elucidation of **2-(tributylstannyl)thiophene** is heavily reliant on NMR spectroscopy. The analysis of ^1H , ^{13}C , and ^{119}Sn NMR spectra provides definitive information about the molecular framework and the electronic environment of the constituent atoms.

NMR Data Tables

The following tables summarize the key quantitative NMR data for **2-(tributylstannyl)thiophene**.

Table 1: ^1H NMR Spectroscopic Data for **2-(Tributylstannyl)thiophene** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
7.55	dd	1H	H-5 (Thiophene)	$^3J(H,H) = 4.8$, $^4J(Sn,H) = 0.9$
7.18	dd	1H	H-3 (Thiophene)	$^3J(H,H) = 3.2$, $^4J(Sn,H) = 0.8$
7.05	dd	1H	H-4 (Thiophene)	$^3J(H,H) = 4.8$, $^3J(H,H) = 3.4$
1.58 - 1.45	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	-
1.38 - 1.25	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	-
1.15 - 1.05	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	-
0.91	t	9H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	$^3J(H,H) = 7.3$

Table 2: ¹³C NMR Spectroscopic Data for **2-(Tributylstannylyl)thiophene** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
141.5	C-2 (Thiophene)
136.9	C-5 (Thiophene)
130.0	C-3 (Thiophene)
127.8	C-4 (Thiophene)
29.1	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
27.4	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
13.7	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
10.9	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for **2-(Tributylstannylyl)thiophene** (Solvent: CDCl₃)

Chemical Shift (δ) ppm
-6.5

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous experimental procedures. The following protocols are recommended for the NMR analysis of **2-(tributylstannylyl)thiophene**, which is an air-sensitive compound.

Sample Preparation (Air-Sensitive Protocol)

- Glassware Preparation: All glassware, including the NMR tube and cap, should be thoroughly oven-dried at >120 °C for at least 4 hours to remove any adsorbed water and then allowed to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.
- Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

- Solvent Degassing: The deuterated solvent (e.g., CDCl_3) must be degassed prior to use. This can be achieved by several freeze-pump-thaw cycles. The degassed solvent should be stored over molecular sieves under an inert atmosphere.
- Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of **2-(tributylstannyl)thiophene** into a clean, dry vial. Using a gas-tight syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
- Transfer to NMR Tube: Using a clean, dry pipette or syringe, carefully transfer the solution into the oven-dried NMR tube.
- Sealing the NMR Tube: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, it is advisable to use a flame-sealed NMR tube or a J. Young valve NMR tube to ensure a hermetic seal.

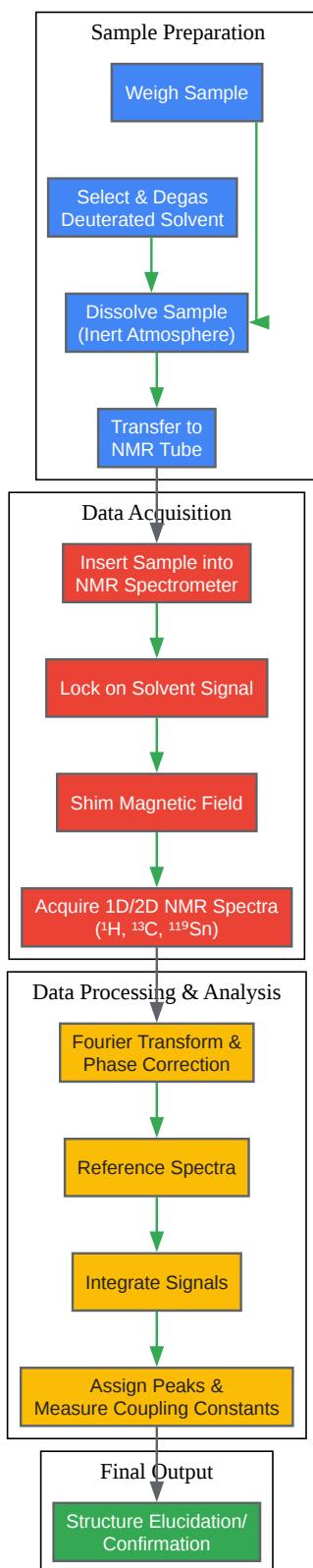
NMR Data Acquisition

- Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- ^1H NMR:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is generally adequate.
 - Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
- ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

- Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is appropriate.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (typically several thousand) is required.
- Relaxation Delay: A relaxation delay of 2 seconds is generally used.
- ^{119}Sn NMR:
 - Pulse Sequence: A proton-decoupled single-pulse experiment is common. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).
 - Spectral Width: A wide spectral width of at least 500 ppm is recommended, centered around -50 ppm.
 - Number of Scans: The number of scans will depend on the concentration of the sample and the spectrometer's sensitivity.
 - Reference: Tetramethyltin (TMSn) is the standard reference for ^{119}Sn NMR ($\delta = 0$ ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organometallic compound like **2-(tributylstannyl)thiophene**.



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NMR Analysis Workflow Diagram

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